

4-Oxododecanedioic Acid: A Fungal Metabolite at the Crossroads of Fatty Acid Metabolism

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Compound of Interest

Compound Name: 4-Oxododecanedioic acid

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Abstract

4-Oxododecanedioic acid is a C12 oxo-dicarboxylic acid that has been identified as a secondary metabolite produced by the fungus *Fusarium fujikuroi* (formerly known as *Fusarium moniliforme*).^{[1][2]} This compound is of interest to the scientific community due to its structural features, which suggest a potential role in fatty acid metabolism and signaling. While research on this specific metabolite is still in its nascent stages, its existence points to the diverse and complex biochemical pathways within fungi. This guide provides a comprehensive overview of the current knowledge on **4-oxododecanedioic acid**, including its presumed biosynthetic pathway, potential biological activities, and generalized experimental protocols for its study.

Introduction

Fungi are prolific producers of a vast array of secondary metabolites with diverse chemical structures and biological activities. These compounds play crucial roles in the producing organism's life cycle, including defense, communication, and competition. For decades, fungal metabolites have been a cornerstone of drug discovery, yielding blockbuster drugs such as penicillin and lovastatin. Dicarboxylic acids, a class of organic compounds containing two carboxylic acid functional groups, are known fungal metabolites with various industrial and pharmaceutical applications.

4-Oxododecanedioic acid, a keto-dicarboxylic acid, represents an intriguing molecule within this class. Its identification from *Fusarium fujikuroi*, a plant-pathogenic fungus known for producing other bioactive secondary metabolites like gibberellins and fusaric acid, suggests it may have a specific biological function.[3][4][5] This document aims to consolidate the available information on **4-oxododecanedioic acid** and provide a technical framework for researchers interested in exploring its potential.

Biosynthesis of 4-Oxododecanedioic Acid

The precise biosynthetic pathway of **4-oxododecanedioic acid** in *Fusarium fujikuroi* has not been experimentally elucidated. However, based on the well-established mechanisms of fatty acid metabolism in fungi, a putative pathway can be proposed. The biosynthesis of dicarboxylic acids in fungi typically proceeds via the ω -oxidation of fatty acids or alkanes, a process primarily catalyzed by cytochrome P450 monooxygenases of the CYP52 family.

A plausible biosynthetic route for **4-oxododecanedioic acid** could start from lauric acid (dodecanoic acid), a C12 saturated fatty acid. The proposed pathway involves the following key steps:

- **ω -Hydroxylation:** The terminal methyl group of lauric acid is hydroxylated to form 12-hydroxydodecanoic acid. This reaction is likely catalyzed by a cytochrome P450 monooxygenase.
- **Oxidation to Aldehyde:** The terminal hydroxyl group is then oxidized to an aldehyde, forming 12-oxododecanoic acid.
- **Oxidation to Carboxylic Acid:** The aldehyde is further oxidized to a carboxylic acid, yielding dodecanedioic acid.
- **β -Oxidation and Ketone Formation:** Dodecanedioic acid could then undergo a partial cycle of β -oxidation. However, instead of complete degradation, the process might be halted or modified after the initial oxidation steps, leading to the introduction of a ketone group at the C-4 position. Alternatively, a specific hydroxylase could introduce a hydroxyl group at the C-4 position of dodecanedioic acid, which is subsequently oxidized to a ketone.

Fusarium species are known to possess a rich complement of cytochrome P450 enzymes involved in a variety of metabolic processes, including the biosynthesis of secondary

metabolites and the detoxification of xenobiotics. The characterization of the P450 complement (CYPome) of *Fusarium graminearum*, a close relative of *F. fujikuroi*, has revealed numerous P450s with potential roles in fatty acid metabolism.



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Caption: A putative biosynthetic pathway for **4-oxododecanedioic acid** from lauric acid.

Biological Activity and Potential Applications

The biological activity of **4-oxododecanedioic acid** remains largely unexplored. However, its structural similarity to other dicarboxylic acids and its origin as a fungal secondary metabolite suggest several potential areas of interest for researchers.

- **Antimicrobial Activity:** Fungal secondary metabolites are a rich source of antimicrobial compounds. It is plausible that **4-oxododecanedioic acid** may exhibit activity against bacteria or other fungi.
- **Phytotoxicity:** As a metabolite of a plant-pathogenic fungus, it could play a role in the fungus-plant interaction, potentially acting as a phytotoxin.
- **Metabolic Modulation:** Dicarboxylic acids are known to be involved in fatty acid metabolism. The structural analog, dodecanedioic acid, has been reported to increase the β -oxidation of fatty acids, reduce body fat accumulation, and improve glucose tolerance. **4-Oxododecanedioic acid** may have similar or distinct effects on metabolic pathways.
- **Signaling Molecule:** Some oxidized fatty acids (oxylipins) act as signaling molecules in fungi, mediating processes such as development and sporulation.

Given the lack of specific data, the following table presents hypothetical biological activities and the corresponding experimental assays that could be employed for their investigation.

Potential Biological Activity	Experimental Assay	Endpoint Measurement
Antibacterial Activity	Broth microdilution assay	Minimum Inhibitory Concentration (MIC)
Antifungal Activity	Fungal growth inhibition assay	Inhibition of mycelial growth or spore germination
Phytotoxicity	Seed germination and seedling growth assay	Inhibition of germination, root and shoot elongation
Metabolic Modulation	In vitro enzymatic assays with key metabolic enzymes (e.g., fatty acid synthase, carnitine palmitoyltransferase)	Enzyme activity (e.g., spectrophotometric or fluorometric assays)
Cytotoxicity	MTT or LDH assay on various cell lines	Cell viability and membrane integrity

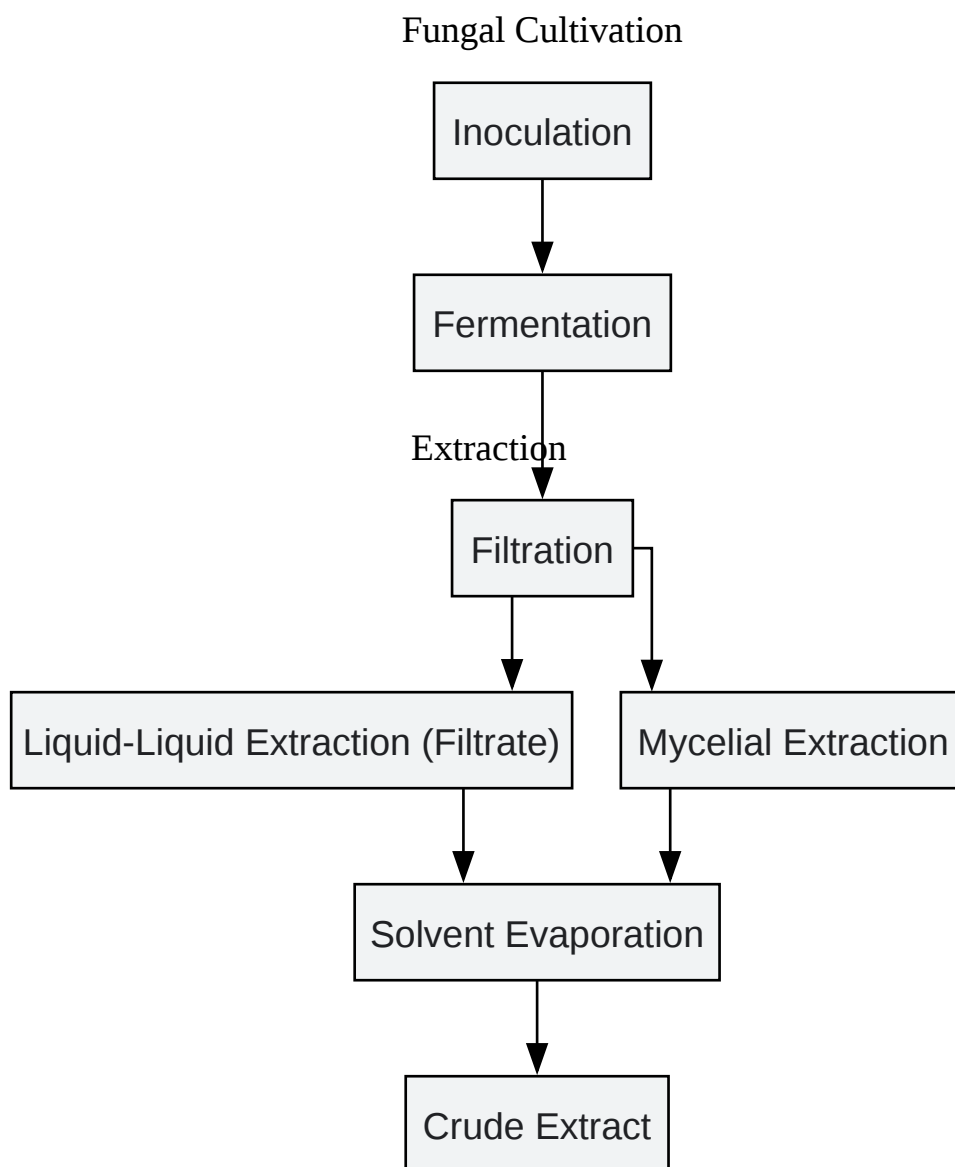
Experimental Protocols

Detailed experimental protocols for the study of **4-oxododecanedioic acid** are not available in the literature. The following sections provide generalized methodologies that can be adapted for the isolation, characterization, and biological evaluation of this fungal metabolite.

Fungal Cultivation and Metabolite Extraction

- Fungal Strain: *Fusarium fujikuroi* can be obtained from culture collections such as ATCC or CBS.
- Culture Medium: A suitable liquid medium for secondary metabolite production, such as Potato Dextrose Broth (PDB) or Czapek-Dox broth, should be used.
- Fermentation: Inoculate the liquid medium with a spore suspension or mycelial plugs of *F. fujikuroi*. Incubate the culture at 25-28°C with shaking (e.g., 150 rpm) for 7-14 days.
- Extraction:
 - Separate the mycelium from the culture broth by filtration.

- Extract the culture filtrate with an organic solvent such as ethyl acetate.
- Extract the mycelial biomass separately after homogenization, also with ethyl acetate or a mixture of methanol and dichloromethane.
- Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.



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